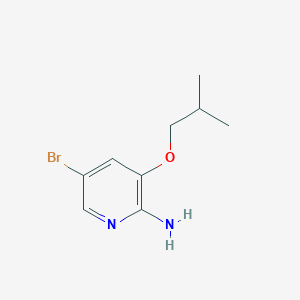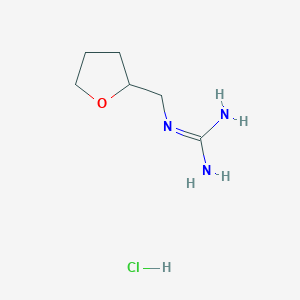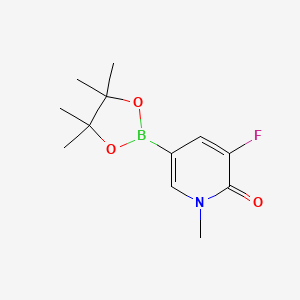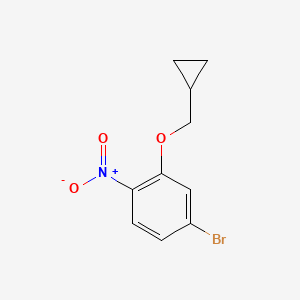
2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde
Overview
Description
“2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde” is a chemical compound with the molecular formula C9H7F3O2 . It has a molecular weight of 204.15 . The compound is also known by its IUPAC name, 4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde .
Molecular Structure Analysis
The InChI code for “2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde” is 1S/C9H7F3O2/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-4,9H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Synthesis and Derivative Formation
2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde has been utilized in the synthesis of various compounds. A study by El Nezhawy et al. (2009) demonstrated its use in preparing thiazolidin-4-one derivatives, which exhibited promising antioxidant activity (El Nezhawy et al., 2009). Additionally, the compound has been used to create 5-(4-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, showcasing its versatility in chemical synthesis (Wulan Zeng, 2010).
Analytical and Spectroscopic Studies
In the realm of analytical chemistry, 2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde has been the subject of conformational analysis studies. Abraham et al. (1997) conducted research using lanthanide-induced shift techniques to investigate the conformational isomerism in fluoro- and trifluoromethyl-benzaldehydes, which includes this compound (Abraham et al., 1997). Moreover, Sun et al. (2018) used Fourier transform microwave spectroscopy to study the rotamers of 2-fluorobenzaldehyde, which is structurally related to 2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde (Sun et al., 2018).
Synthesis Methodologies
Applications in Material Science
In material science, 2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde derivatives have been used in the synthesis of microporous polyaminals for carbon dioxide adsorption, as demonstrated by Li et al. (2016) (Li et al., 2016).
properties
IUPAC Name |
2-(2,2-difluoroethoxy)-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-7-2-1-6(4-13)8(3-7)14-5-9(11)12/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJJVZIDYFHYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1412637.png)

![3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine](/img/structure/B1412640.png)



![tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B1412648.png)
![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1412649.png)




